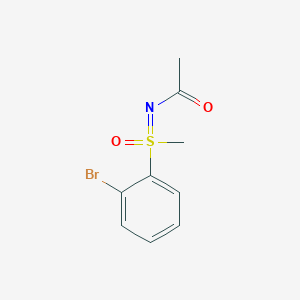
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide is a chemical compound with a complex structure that includes a bromophenyl group, a methyl group, an oxo group, and a sulfaneylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide typically involves the reaction of 2-bromobenzoyl chloride with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.
Reaction with methylamine: The 2-bromobenzoyl chloride is then reacted with methylamine to form the intermediate product.
Acetylation: The intermediate product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxo and sulfaneylidene groups can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-acetylaniline: Similar structure but lacks the sulfaneylidene group.
N-(2-Bromophenyl)acetamide: Similar structure but lacks the oxo and sulfaneylidene groups.
Uniqueness
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide is unique due to the presence of the sulfaneylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H10BrNO2S |
|---|---|
Molekulargewicht |
276.15 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]acetamide |
InChI |
InChI=1S/C9H10BrNO2S/c1-7(12)11-14(2,13)9-6-4-3-5-8(9)10/h3-6H,1-2H3 |
InChI-Schlüssel |
ZQCHETLJFQLYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=S(=O)(C)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


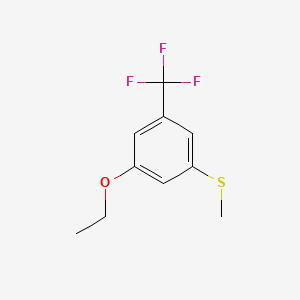
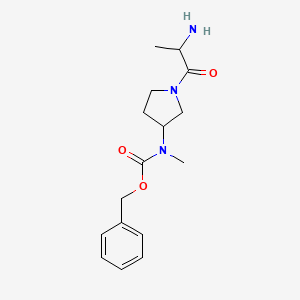
![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
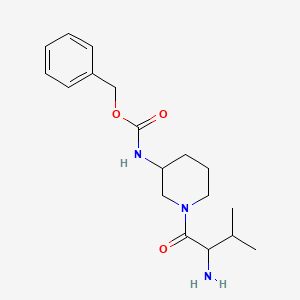
![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)
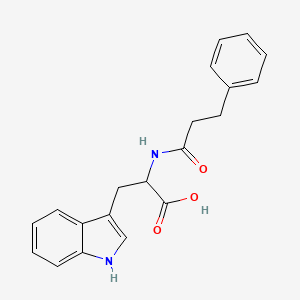
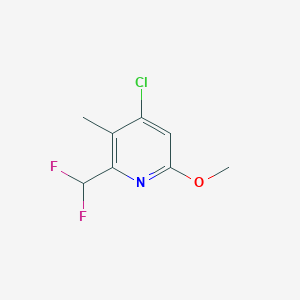
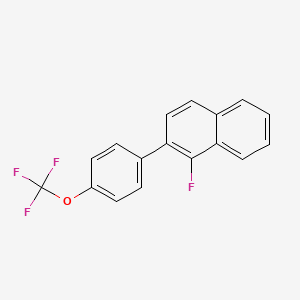
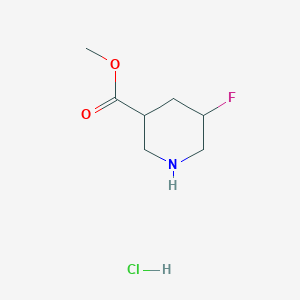
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
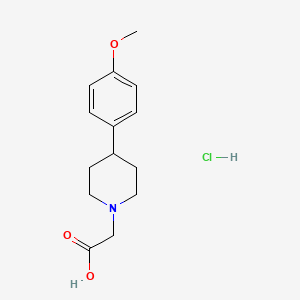
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

